![molecular formula C20H28N4O B2912817 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone CAS No. 1286710-45-9](/img/structure/B2912817.png)
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of our compound is C~10~H~17~N~3~ . The molecular weight is approximately 179.26 g/mol . The SMILES notation reveals its structural arrangement: C1CC(CC1)CCN2CCN=C2 . Further characterization using techniques like NMR spectroscopy and X-ray crystallography would provide insights into its three-dimensional arrangement.
科学的研究の応用
Synthesis and Structural Characterization
Novel pyrazole carboxamide derivatives, including compounds structurally related to "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone," have been synthesized and characterized, highlighting the versatility of pyrazole derivatives in chemical synthesis. The structural confirmation of these compounds was achieved through IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis, emphasizing their potential in medicinal chemistry and drug design (Hong-Shui Lv et al., 2013).
Potential as Receptor Antagonists
Some pyrazole derivatives have been identified as σ1 receptor (σ1R) antagonists, showcasing their application in pain management. These compounds, including EST64454, exhibit high aqueous solubility and permeability, suggesting their potential as clinical candidates for treating pain. The development of these compounds involves a straightforward synthesis, ensuring their suitability for production scale (J. Díaz et al., 2020).
Antimicrobial Properties
Pyrazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds were tested against various pathogens, demonstrating their potential as therapeutic agents in treating infections. The synthesis of these derivatives involves novel approaches, contributing to the development of new antimicrobial agents with potentially improved efficacy and safety profiles (P. Sanjeeva et al., 2022).
特性
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-20(2,3)18-7-5-17(6-8-18)19(25)23-14-11-22(12-15-23)13-16-24-10-4-9-21-24/h4-10H,11-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWAUQIRVCZTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(tert-butyl)phenyl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。